

Acremonol: A Technical Guide to its Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: *Acremonol*

Cat. No.: *B15581025*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **Acremonol**, a naturally occurring bislactone. It details the discovery and origin of **Acremonol**, its physicochemical properties, and its known biological activities. This guide also outlines generalized experimental protocols for its isolation and characterization and presents a logical workflow for its initial investigation. Due to the limited public availability of the primary research article, some data presented herein is based on related compounds and general principles of natural product chemistry, and these instances are clearly noted.

Introduction

Acremonol is a 14-membered bislactone, a class of macrolide compounds, that was first reported in 2002.^[1] Natural products, particularly those derived from microorganisms, are a rich source of novel chemical scaffolds with therapeutic potential. Bislactones, and macrolides in general, have a well-documented history of antimicrobial and other pharmacological activities.^[2] This guide aims to consolidate the available technical information on **Acremonol** for researchers and drug development professionals interested in this molecule.

Discovery and Origin

Acremonol was discovered and isolated from an unidentified anamorphic fungus belonging to the genus *Acremonium*.^{[1][2]} The fungus was cultured from a soil sample collected in the Bermuda Islands.^[2] Along with **Acremonol**, a closely related compound, Acremodiol, was also isolated from the same fungal strain.^{[1][2]} *Acremonium* is a large and complex genus of fungi known for producing a diverse array of secondary metabolites with a wide range of biological activities.^{[3][4]}

Physicochemical Properties

Detailed physicochemical and spectroscopic data for **Acremonol** are not fully available in the public domain. The following table summarizes the known information and includes placeholder data for key parameters that would typically be determined during structure elucidation.

Table 1: Physicochemical and Spectroscopic Data for **Acremonol**

Property	Data	Source
Molecular Formula	Not explicitly stated in available abstracts.	-
Molecular Weight	Not explicitly stated in available abstracts.	-
Compound Class	14-membered bislactone (macrolide)	[1][2]
Appearance	Not specified.	-
Solubility	Not specified.	-
¹ H NMR Data (CDCl ₃)	Specific chemical shifts not available.	-
¹³ C NMR Data (CDCl ₃)	Specific chemical shifts not available.	-
Mass Spectrometry Data	ESI-MS and FAB-MS were used.	[1]
UV-Vis λ _{max}	Not specified.	-
Optical Rotation	Not specified.	-

Note: The primary publication containing the detailed spectroscopic data was not accessible. This table should be updated as more information becomes available.

Biological Activity

Acremonol has demonstrated antimicrobial activity, particularly against Gram-positive bacteria and fungi.[2] The specific potencies, such as Minimum Inhibitory Concentration (MIC) values, against a comprehensive panel of microorganisms are not detailed in the available literature.

Table 2: Summary of Known Biological Activity of **Acremonol**

Activity Type	Target Organisms	Potency (e.g., MIC)	Source
Antibacterial	Gram-positive bacteria	Specific values not available.	[2]
Antifungal	Fungi	Specific values not available.	[2]

Note: This table is based on general statements in the available literature. Further research is needed to quantify the antimicrobial spectrum and potency of **Acremonol**.

Putative Mechanism of Action

The precise mechanism of action for **Acremonol** has not been elucidated. However, for many lactone-containing natural products, the biological activity is associated with the lactone ring, which can act as a Michael acceptor, allowing for covalent modification of biological nucleophiles such as cysteine residues in enzymes.[5] This can lead to the inhibition of key cellular processes. For antimicrobial lactones, this could involve the disruption of cell wall synthesis, protein synthesis, or membrane integrity.[5]

Experimental Protocols

The following are generalized protocols for the isolation and characterization of **Acremonol**, based on standard practices in natural product chemistry and information from related studies.

Fungal Cultivation and Extraction

- Cultivation: The Acremonium-like fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or a custom fermentation medium) under aerobic conditions at a controlled temperature (typically 25-28°C) for a period of 14-21 days.
- Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia and the broth are extracted separately with an organic solvent such as ethyl acetate or methanol to capture secondary metabolites. The organic extracts are then combined and concentrated under reduced pressure.

Isolation of Acremonol

- **Solvent Partitioning:** The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to fractionate the components based on polarity.
- **Chromatography:** The bioactive fractions are further purified using a combination of chromatographic techniques. This typically involves:
 - **Silica Gel Column Chromatography:** Separation based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate).
 - **Sephadex LH-20 Column Chromatography:** Size-exclusion chromatography to remove pigments and other high molecular weight impurities.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

Structure Elucidation

The chemical structure of the purified **Acremonol** is determined using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) mass spectrometry are used to determine the molecular weight and elemental composition (via high-resolution MS).^[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.
- **Infrared (IR) Spectroscopy:** To identify key functional groups, such as carbonyls (from the lactone) and hydroxyl groups.
- **UV-Vis Spectroscopy:** To identify any chromophores in the molecule.

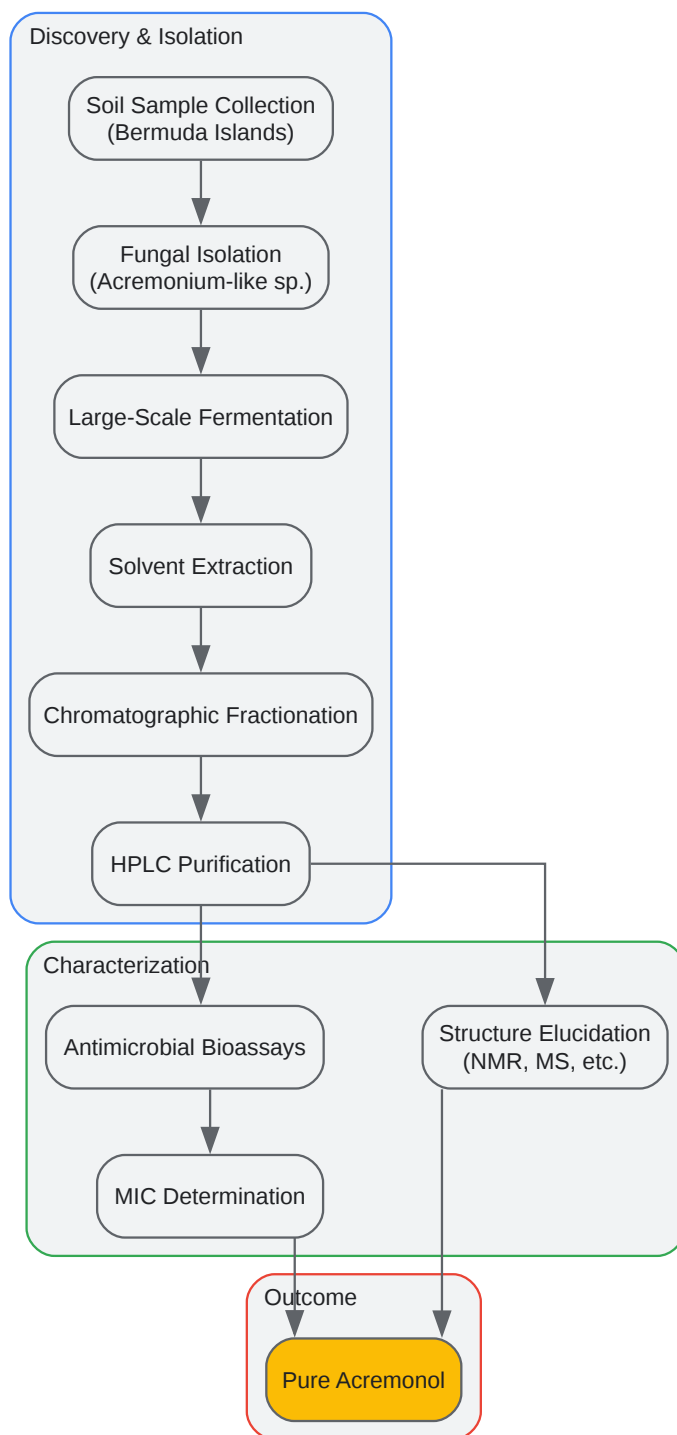
Antimicrobial Susceptibility Testing

- Broth Microdilution Assay: The Minimum Inhibitory Concentration (MIC) of **Acremonol** is determined against a panel of bacteria and fungi using the broth microdilution method in 96-well plates.
- Disk Diffusion Assay: A preliminary assessment of antimicrobial activity can be performed using the disk diffusion method.

Visualizations

Experimental Workflow for Acremonol Discovery

The following diagram illustrates a generalized workflow for the discovery and initial characterization of **Acremonol**.

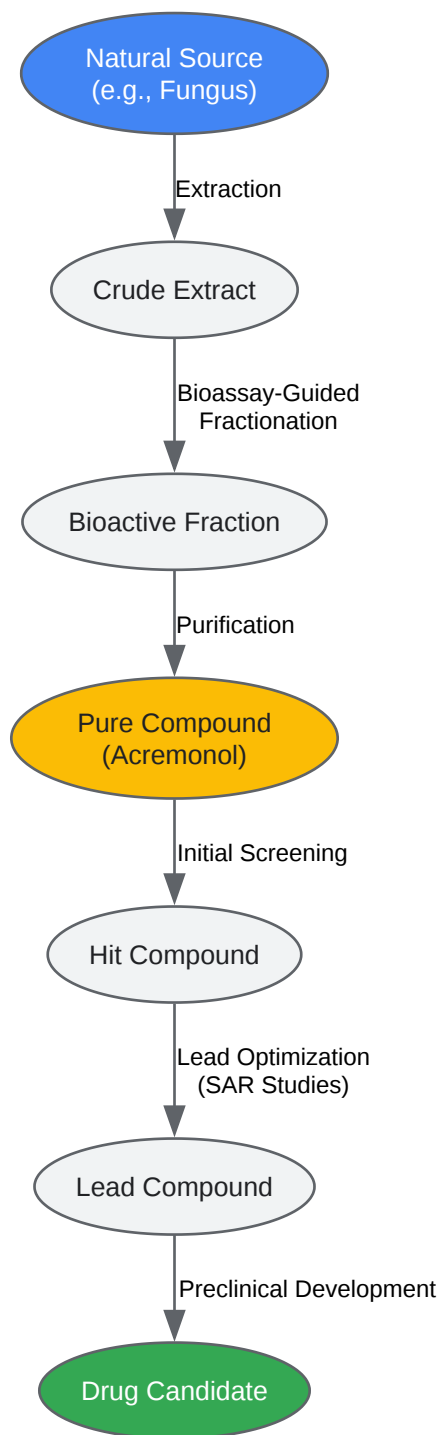


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Caption: A generalized workflow for the discovery of **Acremonol**.

Logical Relationship for Antimicrobial Drug Discovery

The following diagram illustrates the logical progression from a natural source to a potential drug candidate.



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